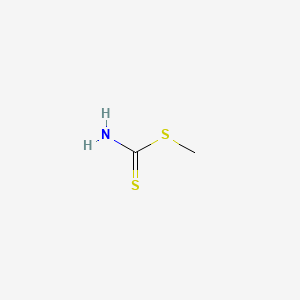

Carbamodithioic acid, methyl ester

CAS No.: 16696-83-6

Cat. No.: VC4085628

Molecular Formula: C2H5NS2

Molecular Weight: 107.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16696-83-6 |

|---|---|

| Molecular Formula | C2H5NS2 |

| Molecular Weight | 107.2 g/mol |

| IUPAC Name | methyl carbamodithioate |

| Standard InChI | InChI=1S/C2H5NS2/c1-5-2(3)4/h1H3,(H2,3,4) |

| Standard InChI Key | PLMHQXSIADFDIE-UHFFFAOYSA-N |

| SMILES | CSC(=S)N |

| Canonical SMILES | CSC(=S)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Carbamodithioic acid, methyl ester, is defined by the IUPAC name methyl N-methylcarbamodithioate. Its structure consists of a central carbamodithioate group (–N–C(=S)–S–) with two methyl substituents: one on the nitrogen atom and another forming a methyl ester (Figure 1). Alternative synonyms include S-methyl N-methyldithiocarbamate and N,S-dimethyldithiocarbamate .

Molecular Formula: C₃H₇NS₂

Molecular Weight: 121.224 g/mol

CAS Registry Number: 13037-11-1

Crystallographic and Spectroscopic Data

The compound’s planar carbamodithioate group allows for resonance stabilization, contributing to its stability. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1,450–1,500 cm⁻¹ (C–N stretch) and 950–1,050 cm⁻¹ (C–S stretch). Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl groups:

Synthesis and Production

Conventional Synthetic Routes

The compound is synthesized via a two-step reaction:

-

Formation of Sodium N-Methyldithiocarbamate: Methylamine reacts with carbon disulfide (CS₂) in alkaline conditions:

-

Methylation: The sodium salt undergoes alkylation with methyl iodide (CH₃I):

This method yields purities >90% under optimized conditions .

Industrial-Scale Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield and reduce byproducts. Key parameters include:

-

Temperature: 20–40°C (prevents thermal degradation).

-

Catalyst: Quaternary ammonium salts (accelerate alkylation) .

Physicochemical Properties

Thermal and Volatility Metrics

| Property | Value |

|---|---|

| Boiling Point | 158.1°C at 760 mmHg |

| Flash Point | 49.4°C |

| Vapor Pressure (25°C) | 2.67 mmHg |

| Density (20°C) | 1.145 g/cm³ |

| Refractive Index | 1.572 |

The compound’s low flash point classifies it as flammable, requiring storage in inert atmospheres .

Solubility and Partitioning

-

Solubility: Miscible with polar aprotic solvents (e.g., dimethyl sulfoxide, acetone). Limited solubility in water (0.8 g/L at 25°C) .

-

LogP (Octanol-Water): 1.24, indicating moderate lipophilicity .

Reactivity and Functional Behavior

Nucleophilic Substitution

The sulfur atoms in the dithiocarbamate group act as nucleophiles, enabling reactions with alkyl halides:

This reactivity is exploited in synthesizing asymmetric dithiocarbamates .

Coordination Chemistry

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), which are utilized in catalysis and materials science.

Applications and Industrial Relevance

Biological Activity

-

Aldehyde Dehydrogenase Inhibition: Structural analogs (e.g., diethyldithiocarbamates) inhibit ALDH, a target in alcohol aversion therapy .

-

Antifungal Properties: Dithiocarbamates disrupt fungal cell membranes, though this compound’s efficacy remains understudied.

Chemical Intermediate

The compound serves as a precursor in synthesizing:

-

Thioamides (via oxidation).

-

Sulfur-containing heterocycles (e.g., thiazoles).

| Hazard | Precautionary Measure |

|---|---|

| Flammability (GHS Cat. 3) | Avoid open flames, sparks |

| Skin Irritation | Wear nitrile gloves |

| Volatility | Use fume hoods for handling |

Environmental Impact

Limited ecotoxicology data exist, but structural analogs show moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna) .

Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: DB-Wax (60 m × 0.25 mm).

High-Performance Liquid Chromatography (HPLC)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume